molecular formula C7H7FN2O2 B13259849 3-Fluoro-N',5-dihydroxybenzene-1-carboximidamide

3-Fluoro-N',5-dihydroxybenzene-1-carboximidamide

Cat. No.: B13259849
M. Wt: 170.14 g/mol
InChI Key: XUPDBVFKOHBFCX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N’,5-dihydroxybenzene-1-carboximidamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative, such as 3-fluorophenol.

    Hydroxylation: The hydroxylation of the benzene ring is achieved using reagents like hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions to introduce hydroxyl groups at the desired positions.

    Carboximidamide Formation:

Industrial Production Methods

Industrial production methods for 3-Fluoro-N’,5-dihydroxybenzene-1-carboximidamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N’,5-dihydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboximidamide group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3-Fluoro-N’,5-dihydroxybenzene-1-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-N’,5-dihydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboximidamide moiety play crucial roles in its binding affinity and reactivity with biological molecules. The fluorine atom enhances its stability and lipophilicity, facilitating its penetration into biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-hydroxybenzene-1-carboximidamide
  • 3-Fluoro-2,5-dihydroxybenzene-1-carboximidamide
  • 3-Fluoro-5-hydroxybenzene-1-carboximidamide

Uniqueness

3-Fluoro-N’,5-dihydroxybenzene-1-carboximidamide is unique due to the specific positioning of the fluorine atom and hydroxyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

3-fluoro-N',5-dihydroxybenzenecarboximidamide

InChI

InChI=1S/C7H7FN2O2/c8-5-1-4(7(9)10-12)2-6(11)3-5/h1-3,11-12H,(H2,9,10)

InChI Key

XUPDBVFKOHBFCX-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=C(C=C1O)F)/C(=N/O)/N

Canonical SMILES

C1=C(C=C(C=C1O)F)C(=NO)N

Origin of Product

United States

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